molecular formula C20H19ClN4O2S2 B2499976 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1323623-40-0

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No.: B2499976
CAS No.: 1323623-40-0
M. Wt: 446.97
InChI Key: NNYIUNRVCCSWNQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in base excision repair (BER). APE1 is overexpressed in various cancers, including gliomas, and contributes to resistance against alkylating agents and radiotherapy by repairing DNA damage . This compound belongs to a class of thienopyridine derivatives designed to disrupt APE1’s endonuclease activity, thereby sensitizing cancer cells to genotoxic therapies. Its structure features a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine core, substituted with a methylisoxazole carboxamide group.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2.ClH/c1-11-9-14(26-23-11)18(25)22-20-17(12-7-8-24(2)10-16(12)28-20)19-21-13-5-3-4-6-15(13)27-19;/h3-6,9H,7-8,10H2,1-2H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYIUNRVCCSWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride, has been found to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever.

Mode of Action

The compound interacts with COX-1, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological responses mediated by these molecules

Biochemical Pathways

By inhibiting COX-1, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, which can result in reduced inflammation, pain, and fever.

Result of Action

The primary result of the compound’s action is the inhibition of COX-1, leading to a decrease in the production of prostaglandins. This can result in reduced physiological responses such as inflammation, pain, and fever.

Biochemical Analysis

Biochemical Properties

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes. This inhibition can lead to anti-inflammatory effects. Additionally, molecular docking studies have demonstrated its binding affinity to specific protein receptors, suggesting potential therapeutic applications.

Cellular Effects

The compound this compound influences various cellular processes. It has been observed to induce cell cycle arrest in the S phase, upregulate pro-apoptotic proteins, and downregulate anti-apoptotic proteins. These effects lead to the activation of caspase-3 and subsequent mitochondrial dysfunction, ultimately inducing apoptosis in cancer cells. Furthermore, the compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer properties. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments have been studied using various techniques. It has been found to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It has been observed to localize in the mitochondria, where it induces mitochondrial dysfunction and apoptosis in cancer cells. Additionally, its presence in the nucleus suggests potential effects on gene expression and cell signaling pathways.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of key intermediates followed by cyclization and functionalization. For instance, related compounds have been synthesized through the reaction of benzo[d]thiazole derivatives with various amines and carbonyl compounds under controlled conditions to yield products with specific biological activities .

The compound exhibits significant biological activity primarily through its inhibition of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. APE1 plays a crucial role in DNA repair mechanisms; thus, its inhibition can lead to increased sensitivity to DNA-damaging agents such as alkylating agents. This mechanism is particularly relevant in cancer therapy where enhancing the cytotoxic effects of chemotherapeutics is desired .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit low micromolar activity against purified APE1 enzymes. For example, an analog of this compound showed similar potency in HeLa cell assays and enhanced the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cells. The results indicate a hyper-accumulation of apurinic sites in cells treated with MMS when combined with these inhibitors .

ADME Properties

The pharmacokinetic profile of related compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Following intraperitoneal administration at 30 mg/kg in mice, these compounds exhibited good exposure levels in plasma and brain tissue .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the benzothiazole and thieno-pyridine moieties have been systematically studied to correlate structural features with biological efficacy. For instance:

Structural Feature Effect on Activity
Presence of methyl groupsGenerally increases lipophilicity
Variation in halogen substitutionsAlters binding affinity to APE1
Changes in the isoxazole ringModifies metabolic stability

These modifications can lead to significant changes in potency and selectivity towards target enzymes .

Case Study 1: APE1 Inhibition

In a focused study on APE1 inhibitors, several analogs were tested for their ability to potentiate the effects of chemotherapeutic agents. The study found that certain modifications led to a marked increase in APE1 inhibition and enhanced cytotoxic effects in cancer cell lines. The findings support the hypothesis that targeting DNA repair pathways can improve therapeutic outcomes in oncology .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of structurally related compounds against various pathogens. Compounds exhibited notable activity against Staphylococcus aureus and Candida albicans, indicating potential for development as antimicrobial agents alongside their anticancer properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole structure exhibit promising anticancer properties. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation. Specifically:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulation.
  • Case Study : In vitro studies have shown that derivatives of this compound can reduce the viability of human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity at concentrations below 100 µM .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.

  • In Silico Studies : Computational analyses have indicated a strong binding affinity to the active site of 5-LOX, suggesting potential for further optimization to enhance its anti-inflammatory properties .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of compounds with similar structures. The thieno[2,3-c]pyridine scaffold has been associated with neuroprotective activity.

  • Mechanism : It is hypothesized that such compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : Experimental models have shown that related compounds can attenuate neuroinflammation and promote neuronal survival under stress conditions.

Synthesis and Derivatives

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride involves multi-step reactions that utilize readily available reagents. Variations in synthesis can lead to derivatives with enhanced biological activity.

Compound DerivativeActivityReference
Derivative AAnticancer
Derivative BAnti-inflammatory
Derivative CNeuroprotective

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: Both compounds show promise in overcoming APE1-mediated resistance, but the target compound’s brain exposure profile needs empirical validation.
  • Structural Optimization : Replacing the isopropyl group with methyl could improve metabolic stability but might reduce binding affinity due to smaller hydrophobic interactions.
  • Clinical Relevance : APE1 inhibitors are yet to enter clinical trials, underscoring the need for further preclinical optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.